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Compound of Interest

(R)-2-Amino-5,5-difluorohexanoic
Compound Name: J
aci

Cat. No.: B584621

Technical Guide: (R)-2-Amino-5,5-difluorohexanoic
acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available spectroscopic data for (R)-2-Amino-5,5-difluorohexanoic acid
is limited. This guide provides key physicochemical properties for the closely related N-Boc
protected precursor, (R)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid, and

proposes a plausible synthetic workflow for the target compound based on established
methodologies for analogous fluorinated amino acids.

Physicochemical Properties of (R)-2-((tert-
Butoxycarbonyl)amino)-5,5-difluorohexanoic acid

While specific data for the target compound is not readily available, the following table
summarizes the known properties of its N-Boc protected form, a common synthetic
intermediate.
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Property Value Reference

CAS Number 2350048-17-6 [1]

Molecular Formula C11H19F2NO4 [1]

Molecular Weight 267.27 g/mol [1]
CC(C)(C)OC(=0O)N--INVALID-

SMILES [1]
LINK--C(=0)0O

Proposed Synthetic Workflow for (R)-2-Amino-5,5-
difluorohexanoic acid

The enantioselective synthesis of (3,3-difluoro-a-amino acids can be approached through
various established strategies. The following proposed workflow is a multi-step synthesis
adapted from methodologies reported for similar compounds, involving the formation of a key
difluorinated intermediate followed by asymmetric amination.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://achmem.com/products/cat-no-bdjhh052766
https://achmem.com/products/cat-no-bdjhh052766
https://achmem.com/products/cat-no-bdjhh052766
https://achmem.com/products/cat-no-bdjhh052766
https://www.benchchem.com/product/b584621?utm_src=pdf-body
https://www.benchchem.com/product/b584621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Synthesis of Difluoro Ketoester

(Stamng Materials (.., Ethyl acetoacetate denvatlve)) (Fluonnalmg Agent (e.g., Se\el:ﬂluor))

Step 2: Asymmetric Reductive Amination

Ethyl 4,4-difluoro-5-

=
£
s
s
B
=
5
5

(Chual Amine Source & Reducing Agenl)

Reductive Amination

Step 3: Hydrolysis and Deprotection b

Acid/Base Hydrolysis (Deprolecnon) (N-Prolecled (R)-2-Amino-5,5-difluorohexanoic acid esler)

Saponification & [Deprotection

(R)-2-Amino-5,5-difluorohexanoic amd\

Click to download full resolution via product page

Caption: Proposed synthetic pathway for (R)-2-Amino-5,5-difluorohexanoic acid.

Experimental Protocols (Proposed)

The following are generalized experimental protocols for the proposed synthesis. These are
based on common procedures for the synthesis of fluorinated amino acids and would require
optimization for this specific target molecule.

Synthesis of Ethyl 4,4-difluoro-5-oxohexanoate
(Intermediate A)

This step involves the electrophilic fluorination of a suitable [3-ketoester precursor.
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e Reaction Setup: A solution of the starting [3-ketoester (e.g., an ethyl acetoacetate derivative)
in an appropriate solvent (e.g., acetonitrile) is prepared in a reaction vessel under an inert
atmosphere (e.g., nitrogen or argon).

o Fluorination: An electrophilic fluorinating agent, such as Selectfluor, is added portion-wise to
the solution at a controlled temperature, typically ranging from 0 °C to room temperature.

o Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin
Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Work-up and Purification: Upon completion, the reaction mixture is quenched, typically with
an aqueous solution of sodium thiosulfate or sodium bicarbonate. The aqueous layer is
extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are
washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure. The crude product is then purified by column chromatography on silica gel
to yield the desired difluoro ketoester.

Asymmetric Reductive Amination (Formation of
Intermediate D)

This key step introduces the chiral amine group.

¢ Imine Formation: The difluoro ketoester is dissolved in a suitable solvent (e.g., methanol or
ethanol) along with a chiral amine source (e.g., (R)-phenylglycinol or a chiral primary amine).
The mixture is stirred to form the corresponding chiral imine or enamine intermediate.

e Reduction: Areducing agent (e.g., sodium cyanoborohydride or sodium
triacetoxyborohydride) is added to the reaction mixture. The reduction of the imine proceeds
diastereoselectively, guided by the chiral auxiliary.

e Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is
consumed.

» Work-up and Purification: The reaction is quenched, and the solvent is removed under
reduced pressure. The residue is redissolved in an organic solvent and washed with
aqueous acid and base to remove unreacted starting materials and byproducts. The organic
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layer is dried and concentrated. The resulting N-protected amino acid ester is purified by
column chromatography.

Hydrolysis and Deprotection (Final Product F)

The final step involves the removal of the ester and amine protecting groups.

o Ester Hydrolysis (Saponification): The protected amino acid ester is dissolved in a mixture of
a suitable solvent (e.g., tetrahydrofuran or methanol) and an aqueous solution of a base
(e.g., lithium hydroxide or sodium hydroxide). The reaction is stirred at room temperature
until the ester is fully hydrolyzed.

 Acidification: The reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to a
pH of approximately 2.

o Extraction: The product is extracted into an organic solvent.

» Deprotection: The protecting group on the amine is removed under appropriate conditions.
For example, a Boc group is typically removed by treatment with a strong acid like
trifluoroacetic acid in a solvent such as dichloromethane.

« |solation: The final product, (R)-2-Amino-5,5-difluorohexanoic acid, is isolated after
removal of the solvent and any volatile reagents. Further purification can be achieved by
recrystallization or ion-exchange chromatography.

Due to the absence of experimental data for the target compound, this guide provides a
predictive framework based on established chemical principles for the synthesis and
characterization of related molecules. Researchers are encouraged to use this as a starting
point for their own investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectroscopic data for (R)-2-Amino-5,5-
difluorohexanoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b584621#spectroscopic-data-for-r-2-amino-5-5-
difluorohexanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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